molecular formula C8H11F3N2O3 B6267608 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate CAS No. 1466219-79-3

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate

Cat. No. B6267608
CAS RN: 1466219-79-3
M. Wt: 240.2
InChI Key:
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Description

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate (TFC) is an organic compound that belongs to the class of compounds known as carbamates. It is a colorless, odorless, and crystalline solid that is soluble in water. TFC is widely used in scientific research, especially in the fields of biochemistry and physiology. It has been used to study the mechanism of action of various drugs and to investigate biochemical and physiological effects.

Scientific Research Applications

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the mechanism of action of various drugs, to investigate biochemical and physiological effects, and to analyze the structure of proteins. 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has also been used to synthesize various derivatives of the compound, such as 2,2,2-trifluoroethyl N-(6-hydroxy-piperidin-3-yl)carbamate and 2,2,2-trifluoroethyl N-(6-chloro-piperidin-3-yl)carbamate.

Mechanism of Action

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate acts as a reversible inhibitor of enzymes, specifically those in the cytochrome P450 (CYP) superfamily. The mechanism of action involves the binding of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate to the active site of the enzyme, which inhibits the enzyme’s activity. The inhibition of the enzyme’s activity results in a decrease in the production of the enzyme’s substrate, which in turn leads to a decrease in the production of the enzyme’s product.
Biochemical and Physiological Effects
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In studies of human cells, 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, fatty acids, and other lipids. In addition, 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has been shown to inhibit the activity of enzymes involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate in laboratory experiments is its low toxicity. It is a relatively non-toxic compound and has been shown to be safe when used in the laboratory. The main limitation of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is its solubility in water. It is not very soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate in scientific research. One potential application is in the field of drug discovery, where 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate could be used as a tool to identify novel drug targets. Another potential application is in the field of gene therapy, where 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate could be used to modulate gene expression. In addition, 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate could be used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. Finally, 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate could be used in cell culture experiments to study the biochemical and physiological effects of various compounds.

Synthesis Methods

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate can be synthesized through a variety of methods. The most common method is the reaction of trifluoroacetic anhydride with a solution of 6-oxopiperidin-3-yl alcohol in dichloromethane. This reaction results in the formation of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate and trifluoroacetic acid. Other methods of synthesis include the reaction of trifluoroacetic anhydride with 6-oxopiperidin-3-yl amine, or the reaction of 6-oxopiperidin-3-yl alcohol with trifluoroacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate involves the reaction of 6-oxopiperidin-3-ylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "6-oxopiperidin-3-ylamine", "2,2,2-trifluoroethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 6-oxopiperidin-3-ylamine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add 2,2,2-trifluoroethyl chloroformate to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1466219-79-3

Product Name

2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate

Molecular Formula

C8H11F3N2O3

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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